Pulchinenoside C

Cytotoxicity Leukemia Saponin

Pulchinenoside C (Anemoside B4) offers unique advantages for targeted research. Its exceptionally low direct cytotoxicity (IC₅₀ >390 µg/mL against K562) makes it a precise negative control for cytotoxicity assays. It binds TP53 and induces caspase-3-mediated apoptosis, ideal for dissecting p53-dependent pathways in HCC. In RA models, it modulates the Bcl-2/Bax/caspase-3 axis in FLS. Bioavailability can be enhanced >20-fold using HPβCD inclusion complexes, providing a versatile probe for oral delivery studies.

Molecular Formula C59H96O26
Molecular Weight 1221.4 g/mol
Cat. No. B176491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulchinenoside C
Synonymsanemoside B4
Molecular FormulaC59H96O26
Molecular Weight1221.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1
InChIKeyOUHBKBTZUPLIIA-OTEDBJMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Pulchinenoside C: A Triterpenoid Saponin with Defined Activity Profile and Quality Control Significance


Pulchinenoside C (synonymous with Anemoside B4, Pulchinenoside B4, and Chinensioside A) is a lupane-type triterpenoid saponin primarily isolated from *Pulsatilla chinensis* (Bunge) Regel [1]. It is chemically characterized as 3β-[2-O-(α-L-Rhamnopyranosyl)-α-L-arabinopyranosyloxy]-23-hydroxylupa-20(29)-ene-28-oic acid β-D-glucopyranosyl ester, with a molecular formula of C₅₉H₉₆O₂₆ and a molecular weight of 1221.38 g/mol [2]. This compound is recognized for its multifaceted *in vitro* and *in vivo* bioactivities, including reported anti-tumor, anti-inflammatory, and neuroprotective effects, and notably serves as a quality control marker for *P. chinensis* due to its abundance in the plant [3].

The Case Against Generic Substitution for Pulchinenoside C: Navigating Critical Distinctions in Activity and Bioavailability


Substituting Pulchinenoside C with other triterpenoid saponins from *Pulsatilla chinensis* or similar species is scientifically inadvisable due to profound differences in *in vitro* cytotoxicity, mechanistic target engagement, and *in vivo* disposition [1]. As demonstrated by comparative studies, structural nuances among saponins lead to orders-of-magnitude variation in potency against specific cancer cell lines, with certain congeners exhibiting potent apoptosis induction while Pulchinenoside C shows minimal direct cytotoxicity in the same assays [2]. Furthermore, its unique pharmacokinetic profile, which can be modulated by specific formulation strategies to dramatically alter bioavailability, underscores that its *in vivo* behavior cannot be inferred from chemical class alone [3]. This evidence mandates a selection process based on compound-specific quantitative data rather than broad class-level assumptions.

Quantitative Differentiation Evidence for Pulchinenoside C: A Comparative Guide for Scientific Selection


Comparative Cytotoxicity in K562 Leukemia Cells: Pulchinenoside C vs. In-Class Congeners

In a direct comparative study of compounds isolated from *P. chinensis*, Pulchinenoside C (Anemoside B4) exhibited markedly low direct cytotoxicity against K562 human chronic myelogenous leukemia cells, with an IC₅₀ value of >390 µg/mL (>320 µM) [1]. This contrasts sharply with the potent cytotoxic activity of its structural analog, 23-hydroxybetulinic acid (HBA), which demonstrated an IC₅₀ of 18.7 ± 1.3 µg/mL (39.9 ± 2.7 µM) in the same cell line [1]. Another in-class compound, Pulchinenoside A, showed intermediate activity with an IC₅₀ of 103.7 ± 9.8 µg/mL (138.2 ± 13 µM) [1].

Cytotoxicity Leukemia Saponin Structure-Activity Relationship

Pro-Apoptotic Protein Modulation in Adjuvant Arthritis (AA) Rat Model

In an *in vivo* study using an adjuvant arthritis (AA) rat model, treatment with Pulchinenoside C (PULC) led to statistically significant alterations in key apoptosis-regulating proteins within fibroblast-like synoviocytes (FLS) compared to the untreated AA control group [1]. Specifically, PULC administration down-regulated the anti-apoptotic protein Bcl-2 and up-regulated the pro-apoptotic proteins Bax and caspase-3 (all *P* < 0.05) [1]. This resulted in a measurable inhibition of FLS proliferation (all *P* < 0.05) [1].

Apoptosis Rheumatoid Arthritis Bcl-2 Family In Vivo Model

Targeted Apoptosis Induction in Hepatocellular Carcinoma (HCC) via TP53

A study integrating network pharmacology and molecular dynamics identified Pulchinenoside C as a compound capable of targeting the TP53 protein, a key tumor suppressor often mutated in cancers, to induce apoptosis in hepatocellular carcinoma (HCC) cells [1]. Molecular dynamics simulations confirmed its stable binding to TP53, and functional assays showed it significantly activated caspase-3, a central executioner of apoptosis [1]. This mechanism is shared with another saponin, Pulsatilla Saponin D, from the same plant [1].

Hepatocellular Carcinoma Apoptosis TP53 Molecular Docking

Formulation-Dependent Bioavailability Enhancement for Pulchinenoside C

Pulchinenoside C, like many saponins, suffers from poor aqueous solubility, limiting its oral bioavailability [1]. A comparative pharmacokinetic study evaluated different formulations designed to enhance the oral bioavailability of *P. chinensis* saponins [1]. The hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complex (PRS-HPβCD) was found to be the most effective strategy, improving the relative oral bioavailability (F value) by >20-fold compared to the unformulated extract [1]. The relative efficacy of the four tested formulations was PRS-HPβCD > PRS-silica (micronization) > PRS-O/W (oil-in-water emulsion) > PRS-Na (salt form) [1].

Pharmacokinetics Bioavailability Formulation Drug Delivery

Defined Application Scenarios for Pulchinenoside C Based on Quantitative Evidence


As a Negative Control or Baseline in Direct Cytotoxicity Assays

Pulchinenoside C's exceptionally low direct cytotoxicity against K562 leukemia cells (IC₅₀ > 390 µg/mL) makes it a suitable negative control or baseline compound in studies focused on the direct tumor-killing effects of more potent *Pulsatilla* saponins like 23-hydroxybetulinic acid (IC₅₀ = 18.7 ± 1.3 µg/mL) [1]. This allows for clear differentiation between direct cytotoxic and other potential anticancer mechanisms.

Investigating TP53-Mediated Apoptosis in Hepatocellular Carcinoma Models

Researchers focused on p53-dependent pathways in HCC should consider Pulchinenoside C. Evidence shows it can stably bind TP53 and induce caspase-3-mediated apoptosis [2]. This makes it a valuable tool for dissecting the role of this specific pathway in HCC, either alone or in comparison with other TP53-modulating agents.

Studies of Pro-Apoptotic Mechanisms in Inflammatory Diseases (e.g., Rheumatoid Arthritis)

The *in vivo* demonstration that Pulchinenoside C modulates the Bcl-2/Bax/caspase-3 axis in FLS from an AA rat model supports its use in preclinical research on diseases like rheumatoid arthritis where synovial hyperplasia is a key pathology [3]. This provides a robust, disease-relevant context for studying its anti-inflammatory and pro-apoptotic effects.

Pharmacokinetic and Formulation Research for Poorly Soluble Saponins

Given the well-characterized bioavailability challenge and the existence of comparative formulation data showing a >20-fold enhancement in F value with HPβCD inclusion complexes, Pulchinenoside C is an ideal candidate for research focused on novel drug delivery systems for triterpenoid saponins [4]. Its pharmacokinetic behavior can be significantly modulated by formulation, making it a valuable probe for studying oral absorption barriers.

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